![molecular formula C19H18N2O2S B11345451 4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The benzamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative. The methoxy group is usually added through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Reduction: Formation of a reduced thiazole derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylphenyl)benzamide
- 4-ethoxy-N-(2-methylphenyl)benzamide
- 4-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The combination of the methoxy group and the thiazole ring enhances its potential as a versatile molecule for various applications .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methoxy-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-13-3-5-15(6-4-13)19-21-16(12-24-19)11-20-18(22)14-7-9-17(23-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
TUCQPPBFHOIIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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